molecular formula C17H14Cl2N2O4 B11564267 methyl 4-[(E)-{2-[(2,4-dichlorophenoxy)acetyl]hydrazinylidene}methyl]benzoate

methyl 4-[(E)-{2-[(2,4-dichlorophenoxy)acetyl]hydrazinylidene}methyl]benzoate

Cat. No.: B11564267
M. Wt: 381.2 g/mol
InChI Key: YEWVVCSBKODJAM-AWQFTUOYSA-N
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Description

Methyl 4-[(E)-{2-[(2,4-dichlorophenoxy)acetyl]hydrazinylidene}methyl]benzoate is a synthetic organic compound with a complex structure It is characterized by the presence of a benzoate ester group, a hydrazinylidene moiety, and a dichlorophenoxyacetyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[(E)-{2-[(2,4-dichlorophenoxy)acetyl]hydrazinylidene}methyl]benzoate typically involves multiple steps. One common method includes the reaction of 2,4-dichlorophenoxyacetic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then reacted with methyl 4-formylbenzoate under specific conditions to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often incorporating continuous flow reactors and automated systems to control reaction parameters. Purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(E)-{2-[(2,4-dichlorophenoxy)acetyl]hydrazinylidene}methyl]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dichlorophenoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Methyl 4-[(E)-{2-[(2,4-dichlorophenoxy)acetyl]hydrazinylidene}methyl]benzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of methyl 4-[(E)-{2-[(2,4-dichlorophenoxy)acetyl]hydrazinylidene}methyl]benzoate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-[(E)-{2-[(2,3-dichlorophenoxy)acetyl]hydrazinylidene}methyl]benzoate
  • Methyl 4-[(E)-{2-[(2,4,6-tribromophenoxy)acetyl]hydrazinylidene}methyl]benzoate
  • Methyl 4-[(E)-{2-[(2-chlorophenoxy)acetyl]hydrazinylidene}methyl]benzoate

Uniqueness

Methyl 4-[(E)-{2-[(2,4-dichlorophenoxy)acetyl]hydrazinylidene}methyl]benzoate is unique due to the presence of the 2,4-dichlorophenoxy group, which imparts specific chemical and biological properties. This structural feature distinguishes it from similar compounds and contributes to its specific applications and reactivity.

Properties

Molecular Formula

C17H14Cl2N2O4

Molecular Weight

381.2 g/mol

IUPAC Name

methyl 4-[(E)-[[2-(2,4-dichlorophenoxy)acetyl]hydrazinylidene]methyl]benzoate

InChI

InChI=1S/C17H14Cl2N2O4/c1-24-17(23)12-4-2-11(3-5-12)9-20-21-16(22)10-25-15-7-6-13(18)8-14(15)19/h2-9H,10H2,1H3,(H,21,22)/b20-9+

InChI Key

YEWVVCSBKODJAM-AWQFTUOYSA-N

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)/C=N/NC(=O)COC2=C(C=C(C=C2)Cl)Cl

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C=NNC(=O)COC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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